6-(Trifluoromethoxy)quinolin-3-ol
Description
Properties
IUPAC Name |
6-(trifluoromethoxy)quinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(15)5-14-9/h1-5,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDCWSGFIBQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 6-(Trifluoromethoxy)quinolin-3-ol with analogous compounds:
Key Observations :
- Substituent Effects : The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to -CF₃ or halogens (-Cl, -Br), influencing electronic distribution and binding affinity.
- Positional Isomerism: Moving the -CF₃ group from position 6 (target compound) to 7 (as in 7-(Trifluoromethyl)quinolin-3-ol) alters steric interactions and may reduce target selectivity.
- Core Structure: Pyridine analogs (e.g., 6-(Trifluoromethyl)pyridin-3-ol) lack the fused benzene ring of quinoline, simplifying synthesis but limiting π-π stacking interactions.
Metabolic and Stability Considerations
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound offers greater resistance to oxidative metabolism compared to -CF₃, enhancing in vivo stability.
- Halogenated Derivatives : Chloro and bromo analogs (e.g., 6-chloro and 6-bromo compounds) may exhibit higher toxicity profiles due to reactive intermediates.
Preparation Methods
Two-Step Synthesis via Phenol Xanthate Intermediates and Trifluoromethoxylation
A prominent modern approach to the synthesis of aryl and heteroaryl trifluoromethyl ethers, including quinoline derivatives, is the two-step conversion of phenols (or hydroxyquinolines) to trifluoromethoxy compounds via xanthate intermediates. This method is advantageous due to its mild reaction conditions and broad substrate scope, including heteroaromatics.
Method Summary:
Step 1: Formation of Xanthate Intermediate
The hydroxyquinoline (phenol-like) precursor is reacted with imidazolium methylthiocarbonothioyl salts or benzimidazolium salts to form the corresponding aryl or heteroaryl xanthate. This reaction typically occurs in acetonitrile at low temperature (0 °C) with triethylamine as base, yielding the xanthate intermediate in high purity and yield.Step 2: Trifluoromethoxylation of Xanthate
The xanthate is then treated with XtalFluor-E (a fluorinating reagent) in the presence of either trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) as co-oxidants at elevated temperature (~80 °C) in dichloromethane. This step converts the xanthate to the trifluoromethoxy ether.
- The method tolerates both electron-rich and electron-poor substrates, including heteroaromatic alcohols.
- The reaction proceeds under atmospheric conditions without the need for inert atmosphere or rigorous exclusion of moisture.
- Side reactions such as electrophilic chlorination can occur with TCCA but are minimized by using NFSI.
- Yields range from modest to excellent depending on substrate substitution patterns.
Representative Reaction Conditions and Yields:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Hydroxyquinoline + Imidazolium methylthiocarbonothioyl salt, Et3N, MeCN, 0 °C, 1 h | High (not specified) | Formation of xanthate intermediate |
| 2 | Xanthate + XtalFluor-E + TCCA or NFSI, CH2Cl2, 80 °C, 1-2 h | 56–75% (isolated) | Trifluoromethoxylation step; yields vary with substrate |
This approach is detailed in the work by Yang et al. (2019), who demonstrated its applicability to a wide range of phenols and heteroaryl alcohols, including quinoline derivatives.
Gould-Jacobs Reaction for Quinoline Core Construction Followed by Trifluoromethylation
For quinoline derivatives substituted with trifluoromethyl or trifluoromethoxy groups, the Gould-Jacobs reaction remains a classical synthetic route to build the quinoline scaffold with substituents in defined positions.
Method Summary:
- Starting from (4-trifluoromethylphenylamino)methylenemalonic acid diethyl ester, the Gould-Jacobs reaction is carried out by refluxing in diphenyl ether.
- This reaction forms ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate structurally related to 6-(trifluoromethoxy)quinolin-3-ol.
- Subsequent functional group transformations, including hydrolysis and introduction of the trifluoromethoxy group, can be performed depending on the target compound.
Reaction Conditions and Yield:
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gould-Jacobs reaction | Reflux in diphenyl ether | 73% | Niedermeier et al., J. Med. Chem. 2009 |
This method is well-established for accessing trifluoromethyl-substituted quinolines, which can be further modified to introduce trifluoromethoxy groups by subsequent steps.
Electrophilic Aromatic Substitution and Cyclization Strategies for Trifluoromethylquinolines
Another approach involves the synthesis of 6-amino-4-(trifluoromethyl)quinolines via electrophilic aromatic substitution catalyzed by sulfuric acid, starting from 4-substituted 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones. These intermediates can be cyclized intramolecularly to form quinolines bearing trifluoromethyl substituents.
- The 6-aminoquinolines thus obtained serve as versatile intermediates for further functionalization.
- Schiff base formation with salicylaldehyde derivatives can yield quinoline-based hybrids, which may be converted to hydroxylated quinolines.
- Yields for these cyclizations and subsequent transformations range from moderate to high (up to 87%).
This method was reported by a research group focused on photophysical properties of trifluoromethyl quinolines, providing a route to functionalized quinolines with trifluoromethyl groups that can be adapted for trifluoromethoxy derivatives.
Multi-Step Synthesis via Functional Group Transformations on Hydroxyquinoline Precursors
A more elaborate synthetic sequence involves:
- Starting from 4-hydroxyquinoline, conversion to 4-bromoquinoline via reaction with phosphorus oxybromide.
- Suzuki coupling with sodium vinyl trifluoroborate to introduce vinyl functionality.
- Asymmetric Sharpless dihydroxylation to form diols.
- Subsequent condensation and epoxide formation steps.
- Finally, reaction with amines to yield quinoline derivatives with trifluoromethyl or trifluoromethoxy substituents.
This multi-step method allows precise stereochemical control and functional group diversification, though it is more complex and less direct for preparing 6-(trifluoromethoxy)quinolin-3-ol specifically.
Patented One-Pot Multi-Component Synthesis of Trifluoromethylated Quinolines
A Chinese patent describes a green and sustainable one-pot multi-component synthesis of trifluoromethyl-substituted quinolines using:
- Multi-substituted quinolines,
- Aromatic terminal alkynes,
- Trifluoromethyl alkynoates.
The oxidation step uses atmospheric oxygen as the oxidant, avoiding harsh reagents. This method offers high regioselectivity and good yields, providing a novel route to trifluoromethylated quinoline derivatives that could be adapted for trifluoromethoxy analogues.
Summary Table of Preparation Methods for 6-(Trifluoromethoxy)quinolin-3-ol and Related Compounds
| Method No. | Synthetic Strategy | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Two-step trifluoromethoxylation via xanthates | Imidazolium salts, XtalFluor-E, TCCA/NFSI, mild conditions | 56–75% | Mild, broad substrate scope, heteroaromatics compatible | Side reactions with TCCA possible |
| 2 | Gould-Jacobs reaction for quinoline core | Reflux in diphenyl ether | ~73% | Established quinoline synthesis | Multi-step for trifluoromethoxy introduction |
| 3 | Electrophilic substitution & cyclization | Sulfuric acid catalysis, trifluoroalkenones | Up to 87% | Good yields, versatile intermediates | Requires handling strong acid |
| 4 | Multi-step functionalization | POBr3, Suzuki coupling, Sharpless dihydroxylation | Not specified | Stereochemical control | Complex, multi-step |
| 5 | One-pot multi-component synthesis (patent) | Multi-substituted quinolines, alkynes, trifluoromethyl alkynoates, air oxidation | Good yields | Green, sustainable, regioselective | Patent-restricted, less direct |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 6-(Trifluoromethoxy)quinolin-3-ol, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions such as the Gould-Jacobs cyclization or Suzuki-Miyaura coupling to construct the quinoline core. The trifluoromethoxy group is introduced via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., copper-mediated coupling). Key parameters include:
- Temperature control (e.g., 80–120°C for cyclization steps).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Protecting group strategies for the hydroxyl group during functionalization .
- Yield optimization requires purity of intermediates (validated by TLC/HPLC) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing 6-(Trifluoromethoxy)quinolin-3-ol?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm). F NMR identifies trifluoromethoxy group splitting patterns .
- FTIR : Stretching vibrations for C-F (1100–1200 cm) and O-H (3200–3500 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns elucidate structural stability .
Q. How do substituents like trifluoromethoxy influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The trifluoromethoxy group increases lipophilicity, reducing aqueous solubility. Solubility can be measured via shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride) may improve solubility .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. Trifluoromethoxy groups enhance metabolic stability but may undergo hydrolysis under acidic/alkaline conditions; monitor via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 6-(Trifluoromethoxy)quinolin-3-ol analogs?
- Methodological Answer : Discrepancies often arise from:
- Purity differences : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.
- Assay variability : Validate biological assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin).
- Structural analogs : Compare activity of 6-(Trifluoromethoxy)quinolin-3-ol with 6-trifluoromethyl or 8-fluoro derivatives to isolate substituent effects .
Q. What strategies optimize regioselectivity during the synthesis of 6-(Trifluoromethoxy)quinolin-3-ol derivatives?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents on the quinoline ring.
- C-H activation : Palladium catalysts with ligands (e.g., 2,2'-bipyridine) enable selective functionalization at C-6 or C-8 positions .
- Computational modeling (DFT) predicts electronic effects of substituents on reaction pathways .
Q. What mechanistic insights explain the biological activity of 6-(Trifluoromethoxy)quinolin-3-ol in enzyme inhibition?
- Methodological Answer :
- Enzyme binding assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity to targets (e.g., DNA gyrase).
- Molecular docking : Compare binding poses of 6-(Trifluoromethoxy)quinolin-3-ol with fluoroquinolones to identify key interactions (e.g., hydrogen bonding with Ser84).
- Metabolite profiling : LC-MS identifies active metabolites in hepatic microsomes .
Q. How does crystallography aid in understanding the solid-state properties of 6-(Trifluoromethoxy)quinolin-3-ol?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves conformational flexibility and hydrogen-bonding networks (e.g., dimer formation via O-H···N interactions).
- Polymorph screening : Use solvent evaporation or slurry methods to identify stable crystalline forms.
- Hirshfeld surface analysis : Maps intermolecular interactions influencing solubility and stability .
Q. What in vitro models are suitable for evaluating the pharmacokinetic profile of 6-(Trifluoromethoxy)quinolin-3-ol?
- Methodological Answer :
- Caco-2 assays : Assess intestinal permeability.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction.
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Data Contradiction Analysis
Q. Why do studies report conflicting logP values for 6-(Trifluoromethoxy)quinolin-3-ol?
- Methodological Answer : Variations arise from:
- Measurement methods : Shake-flask vs. chromatographic (e.g., HPLC logP) techniques.
- pH dependence : Ionization of the hydroxyl group affects partitioning. Use pH-metric titration to determine logD (pH 7.4).
- Structural analogs : Compare with 6-methoxy or 6-fluoro derivatives to isolate substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
